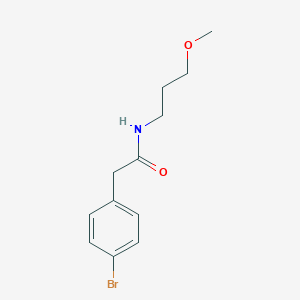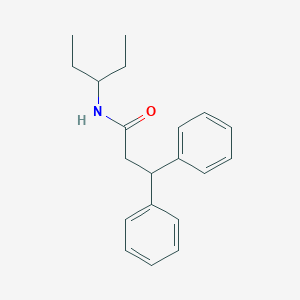![molecular formula C16H22N2O2S B215769 Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate is not fully understood, but it is believed to involve multiple pathways. In cancer cells, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. In inflammation, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative diseases, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to activate the Nrf2 pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to induce cell cycle arrest, apoptosis, and autophagy. In inflammation, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate also has some limitations, including its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate research, including the development of more efficient synthesis methods, the identification of new therapeutic targets and pathways, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate in combination with other drugs or therapies may enhance its therapeutic potential. Overall, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown promising results in scientific research and has the potential to be a valuable tool for the development of new therapies for various diseases.
Synthesemethoden
The synthesis of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate involves the reaction of 4-aminophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylpiperidine-1-carbothioamide to yield Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate in high yield and purity. The synthesis method has been optimized to reduce the use of hazardous chemicals and minimize waste.
Wissenschaftliche Forschungsanwendungen
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
Produktname |
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate |
|---|---|
Molekularformel |
C16H22N2O2S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
methyl 2-[4-[(3-methylpiperidine-1-carbothioyl)amino]phenyl]acetate |
InChI |
InChI=1S/C16H22N2O2S/c1-12-4-3-9-18(11-12)16(21)17-14-7-5-13(6-8-14)10-15(19)20-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,21) |
InChI-Schlüssel |
KZKVECHCWKVMNC-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
Kanonische SMILES |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)


![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)








![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)